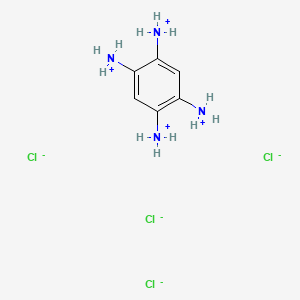

1,2,4,5-Bencenotetramina tetraclorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto inhibe la actividad de autofosforilación de la quinasa de adhesión focal, disminuye la viabilidad de las células cancerosas y bloquea el crecimiento tumoral . La quinasa de adhesión focal es una tirosina quinasa no receptora que juega un papel crucial en la adhesión celular, la migración y la supervivencia, lo que convierte a Y15 en un compuesto significativo en la investigación y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

Y15 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

Y15 ejerce sus efectos inhibiendo directamente la actividad de autofosforilación de la quinasa de adhesión focal en el sitio de tirosina 397. Esta inhibición interrumpe las vías de señalización de la quinasa de adhesión focal, lo que lleva a una disminución de la adhesión, la migración y la supervivencia celular . Los objetivos moleculares de Y15 incluyen la quinasa de adhesión focal y sus sustratos aguas abajo, como la paxilina .

Análisis Bioquímico

Biochemical Properties

1,2,4,5-Benzenetetramine tetrahydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is known to inhibit the autophosphorylation activity of FAK, a key enzyme involved in cell survival and proliferation . This interaction is selective and potent, making 1,2,4,5-Benzenetetramine tetrahydrochloride a valuable tool in biochemical research.

Cellular Effects

The effects of 1,2,4,5-Benzenetetramine tetrahydrochloride on cells are significant. It decreases the viability of cancer cells and blocks tumor growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,4,5-Benzenetetramine tetrahydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits the autophosphorylation activity of FAK, leading to decreased cell viability and tumor growth inhibition . This involves binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 1,2,4,5-Benzenetetramine tetrahydrochloride vary with different dosages . At a dose of 30 mg/kg, it was rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes

Metabolic Pathways

1,2,4,5-Benzenetetramine tetrahydrochloride is involved in several metabolic pathways. It interacts with FAK, an enzyme that plays a crucial role in regulating integrin signaling pathways responsible for cell survival, cell proliferation, and motility

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Y15 se puede sintetizar a través de un proceso de múltiples pasos que involucra la reacción de 1,2,4,5-benceno tetramina con ácido clorhídrico para formar la sal de tetraclorhidrato . Las condiciones de reacción generalmente implican una temperatura y un pH controlados para garantizar la pureza y el rendimiento del producto final.

Métodos de producción industrial

La producción industrial de Y15 implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los laboratorios, pero optimizadas para un mayor rendimiento y eficiencia. El proceso incluye pasos de purificación, como la recristalización y la cromatografía, para obtener Y15 de alta pureza adecuado para la investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Y15 principalmente sufre reacciones de sustitución debido a la presencia de múltiples grupos amino. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Y15 reacciona con varios electrófilos en presencia de catalizadores adecuados para formar derivados sustituidos.

Reacciones de oxidación: Y15 se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: La reducción de Y15 se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de Y15, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de Y15

Y15 es único en su inhibición específica de la actividad de autofosforilación de la quinasa de adhesión focal en el sitio de tirosina 397, que es distinta del mecanismo de inhibición competitivo con ATP de otros compuestos similares. Esta especificidad convierte a Y15 en una herramienta valiosa para estudiar la señalización de la quinasa de adhesión focal y desarrollar terapias contra el cáncer dirigidas .

Propiedades

Número CAS |

4506-66-5 |

|---|---|

Fórmula molecular |

C6H11ClN4 |

Peso molecular |

174.63 g/mol |

Nombre IUPAC |

benzene-1,2,4,5-tetramine;hydrochloride |

InChI |

InChI=1S/C6H10N4.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H,7-10H2;1H |

Clave InChI |

NZLYXIUDQUBQGU-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |

SMILES canónico |

C1=C(C(=CC(=C1N)N)N)N.Cl |

Apariencia |

Light green to green solid powder |

Key on ui other cas no. |

4506-66-5 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,2,4,5-benzenetetraamine 1,2,4,5-benzenetetraamine tetrahydrochloride 1,2,4,5-benzenetetramine 1,2,4,5-tetraaminobenzene inhibitor 14 benzenetetraamine SC203950 Y15 benzenetetraamine compound |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.